molecular formula C7H10ClN3 B1342967 6-chloro-N-propylpyrimidin-4-amine CAS No. 941294-33-3

6-chloro-N-propylpyrimidin-4-amine

Cat. No.: B1342967
CAS No.: 941294-33-3
M. Wt: 171.63 g/mol
InChI Key: XWORSYQRPFDXTA-UHFFFAOYSA-N
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Description

6-chloro-N-propylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. It is a pyrimidine derivative that contains a chlorine atom at the 6th position and a propyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-propylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propylamine group. One common method involves the reaction of 4-aminopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. This is followed by the reaction with propylamine to introduce the propyl group at the 4th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets, although detailed studies on its exact pathways are limited. The chlorine and propyl groups may influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-aminopyrimidine: Similar structure but lacks the propyl group.

    N-propylpyrimidin-4-amine: Similar structure but lacks the chlorine atom.

    2,4-diaminopyrimidine: Contains two amino groups instead of one chlorine and one propyl group.

Uniqueness

6-chloro-N-propylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and a propyl group on the pyrimidine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWORSYQRPFDXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617685
Record name 6-Chloro-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-33-3
Record name 6-Chloro-N-propyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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